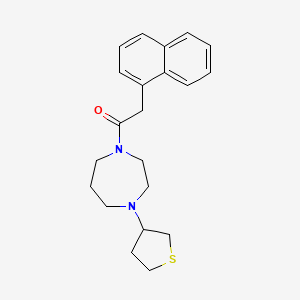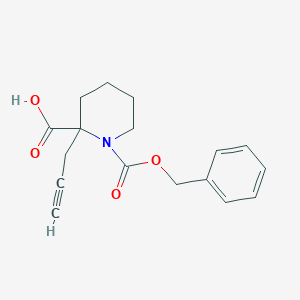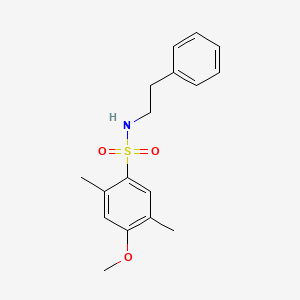![molecular formula C12H15NO2S2 B2538830 Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate CAS No. 2248315-66-2](/img/structure/B2538830.png)
Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate (TAT) is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. TAT belongs to the class of thienothiophenes and has been shown to exhibit promising results in various biological assays.
Mechanism of Action
Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect against oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several potential future directions for research on Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to improve cognitive function and protect against oxidative stress, which may make it a promising candidate for the development of new therapies for these conditions. Another area of interest is the development of new synthetic methods for this compound that may improve its cost-effectiveness and scalability.
Synthesis Methods
The synthesis of Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate involves a multistep process that begins with the reaction of 5-bromo-2-thiophenecarboxaldehyde with methyl 2-bromoacetate to form 2-methylthieno[3,2-b]thiophene-5-carboxylate. The resulting compound is then treated with tert-butylamine and formaldehyde to yield this compound.
Scientific Research Applications
Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c1-12(2,3)15-11(14)10-7(6-13)9-8(17-10)4-5-16-9/h4-5H,6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWPYXUFOLUJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(S1)C=CS2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)


![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)